N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic chemical compound known for its application as a herbicide. It belongs to the group of carboxamides and is used to control broad-leaved weeds in various crops . The compound is characterized by its selective action and ability to inhibit carotenoid biosynthesis, leading to the bleaching and death of target plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the phenoxy intermediate: This involves the reaction of 3-(trifluoromethyl)phenol with a suitable halogenated acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification steps: These include crystallization and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and resistance mechanisms.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide involves the inhibition of carotenoid biosynthesis. This inhibition prevents the formation of essential pigments required for photosynthesis, leading to the bleaching and eventual death of the target plants . The compound specifically targets the enzyme phytoene desaturase, which is crucial in the carotenoid biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Diflufenican: A closely related compound with similar herbicidal properties.
Flufenacet: Another herbicide with a similar mode of action but different chemical structure.
Iodosulfuron-methyl-sodium: A herbicide that also inhibits carotenoid biosynthesis but has a different chemical composition.
Uniqueness
N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to its high selectivity and effectiveness in controlling a wide range of broad-leaved weeds. Its chemical structure allows for specific interactions with the target enzyme, making it a potent herbicide with minimal impact on non-target plants .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F7NO2/c16-9-4-5-12(11(17)7-9)23-13(24)15(21,22)25-10-3-1-2-8(6-10)14(18,19)20/h1-7H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWWYUOVCQYKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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